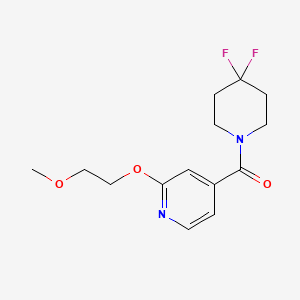
4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a difluoropiperidine moiety and a methoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with fluorine atoms.
Pyridine Ring Substitution: The pyridine ring is then introduced through a nucleophilic substitution reaction.
Methoxyethoxy Group Addition: Finally, the methoxyethoxy group is added via an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-ethoxyethoxy)pyridine: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.
4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)quinoline: Similar structure with a quinoline ring instead of pyridine.
Uniqueness
4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development.
生物活性
The compound 4-(4,4-difluoropiperidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine (CAS Number: 2742046-37-1) is a novel chemical entity with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
- Molecular Formula : C16H22F2N4O2
- Molecular Weight : 340.37 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in signaling pathways associated with cancer and neurological disorders.
Pharmacological Effects
-
Anticancer Activity :
- The compound has been investigated for its potential as a dual inhibitor of c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis. In vitro assays showed promising results, with IC50 values indicating significant inhibition of these targets.
Compound Target IC50 (µM) This compound c-Met 0.11 VEGFR-2 0.19 -
Neuropharmacological Effects :
- Related compounds have demonstrated affinity for dopamine transporters (DAT), suggesting potential applications in treating neuropsychiatric disorders. This class of compounds may modulate neurotransmitter levels, impacting mood and cognition.
Case Studies
-
In Vitro Studies :
- A study focused on the synthesis and evaluation of pyridine derivatives found that certain modifications to the piperidine moiety enhanced the compound's selectivity towards c-Met and VEGFR-2, indicating a structure-activity relationship that could guide future drug design.
-
In Vivo Studies :
- Animal models treated with derivatives similar to this compound exhibited reduced tumor growth rates compared to controls, supporting its potential as an effective therapeutic agent.
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-20-8-9-21-12-10-11(2-5-17-12)13(19)18-6-3-14(15,16)4-7-18/h2,5,10H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZFORVPUXBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














